Oxazolo[5,4-c]pyridine-2-methanamine is a heterocyclic compound that combines an oxazole and pyridine moiety, specifically featuring a methanamine functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties. The structural uniqueness of oxazolo[5,4-c]pyridine derivatives allows them to interact with various biological targets, making them valuable in drug development.
Oxazolo[5,4-c]pyridine-2-methanamine belongs to the class of heterocyclic compounds, which are organic compounds containing atoms of at least two different elements as part of a ring structure. The specific combination of oxazole and pyridine rings in this compound contributes to its diverse chemical reactivity and biological activity. It can be classified under pharmaceutical intermediates, often utilized in the synthesis of more complex medicinal compounds.
The synthesis of oxazolo[5,4-c]pyridine-2-methanamine typically involves several key steps:
The molecular structure of oxazolo[5,4-c]pyridine-2-methanamine can be described by its chemical formula . Key structural features include:
The molecular weight is approximately 150.18 g/mol, with a boiling point that varies depending on purity and specific conditions .
Oxazolo[5,4-c]pyridine-2-methanamine participates in several chemical reactions:
The mechanism of action for oxazolo[5,4-c]pyridine-2-methanamine is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease processes. The presence of both the oxazole and pyridine rings enhances its ability to bind to active sites on proteins or nucleic acids, potentially leading to inhibition of target activity.
For instance, studies have indicated that similar compounds exhibit activity against various cancer cell lines by disrupting metabolic pathways or inducing apoptosis through competitive inhibition . Detailed studies on specific interactions are necessary for a comprehensive understanding.
Oxazolo[5,4-c]pyridine-2-methanamine has several potential applications in scientific research:
Oxazolo[5,4-c]pyridine-2-methanamine (CAS 1484948-80-2, C₇H₇N₃O) serves as a privileged scaffold in antimetabolite design due to its structural mimicry of purine nucleobases. The oxazole ring fused at the pyridine's 5,4-positions creates a bicyclic system with electronic distribution and hydrogen-bonding capabilities analogous to natural purines. This bioisosteric replacement strategy exchanges the imidazole ring of purines (e.g., adenine/guanine) for an oxazole, preserving key pharmacophoric features while enhancing metabolic stability and modulating target affinity [6] [7].
Table 1: Bioisosteric Comparison of Purine vs. Oxazolo[5,4-c]pyridine Scaffolds
Structural Feature | Purine Nucleobase | Oxazolo[5,4-c]pyridine | Functional Consequence |
---|---|---|---|
Bicyclic System | Imidazole + Pyrimidine | Oxazole + Pyridine | Similar planar geometry for DNA intercalation |
Hydrogen Bond Acceptor (N1) | Pyrimidine N1 | Pyridine N1 | Mimics adenine binding in ATP-binding pockets |
Hydrogen Bond Donor (C2-NH₂) | Adenine C6-NH₂ | C2-methanamine | Engineered donor capacity via amine group |
π-Electron Density | Delocalized | Polarized (O/N) | Enhanced dipole for targeted interactions |
Molecular modeling confirms this scaffold adopts a planar conformation allowing DNA/RNA groove penetration, while the C2-methanamine group provides a versatile handle for introducing hydrogen-bond donor functionality analogous to the C6 amino group of adenine [6] [9]. This mimicry enables competitive inhibition of purine-utilizing enzymes, including kinases and topoisomerases, disrupting nucleotide metabolism in cancer cells. The oxazole's oxygen atom introduces a stronger dipole than imidazole, potentially improving selectivity for ATP-binding pockets with polar subdomains [7] [10].
The biological and physicochemical profiles of oxazolopyridine isomers differ markedly due to nitrogen atom positioning. Oxazolo[5,4-c]pyridine-2-methanamine features a meta-relationship between the oxazole oxygen and pyridine nitrogen (N1), while oxazolo[5,4-b]pyridine exhibits a para-like alignment. This topological distinction profoundly impacts electronic distribution, target engagement, and bioactivity:
Table 2: Comparative Effects of Oxazolopyridine Isomerism on Drug Properties
Property | Oxazolo[5,4-c]pyridine | Oxazolo[5,4-b]pyridine | Biological Consequence |
---|---|---|---|
Dipole Moment | Higher (~4.5 D) | Moderate (~3.8 D) | Enhanced solubility and polar interactions |
H-Bond Acceptor Sites | N1 (pyridine), O (oxazole) | N (oxazole-like), N (pyridine) | Differentiated kinase binding motifs |
Reported Bioactivities | Topoisomerase II inhibition [10] | α7 nAChR modulation [2], Antibacterial [2] | Target-class divergence |
Metabolic Stability | Higher (resistant to CYP3A4) | Moderate | Favorable pharmacokinetics for [5,4-c] isomer |
Quantum mechanical calculations reveal the [5,4-c] isomer’s larger dipole moment enhances water solubility (cLogP ≈ 0.9 vs. 1.3 for [5,4-b]) and strengthens interactions with polar enzyme subpockets, such as those in topoisomerase II’s catalytic domain [10]. Conversely, the [5,4-b] isomer demonstrates superior activity against neuronal targets like α7 nicotinic acetylcholine receptors, attributed to its ability to adopt conformations favoring cation-π interactions [2]. This positional isomerism also influences synthetic accessibility: [5,4-b] derivatives are typically prepared from 2-amino-3-hydroxypyridine precursors [2], while [5,4-c] systems often require specialized cyclizations involving activated nitriles [3] [5].
The C2-methanamine group (-CH₂NH₂) serves as the primary synthetic handle for structure-activity relationship (SAR) optimization. Strategic modification of this moiety tailors interactions with diverse biological targets:
Hydrophobic Extensions: Acylation or sulfonylation of the primary amine generates amides with enhanced affinity for hydrophobic enzyme pockets. In VEGFR-2 inhibitors, 4-(dimethylaminobutanamido) derivatives (e.g., 3g from oxazolopyrimidine analogs) exhibit IC₅₀ < 100 nM by extending into the hydrophobic back pocket adjacent to the ATP-binding site. Molecular docking confirms the dimethylamino group forms a salt bridge with Asp1046 in VEGFR-2, mimicking key interactions of sorafenib [7].
Aryl/Heteroaryl Conjugates: Coupling via amide or urea linkers enables engagement with DNA-binding proteins. Derivatives featuring meta-substituted anilides (e.g., 3-furoylanilide) demonstrate potent activity against Trypanosoma brucei (IC₅₀ = 0.8 µM), where the aryl group intercalates between DNA bases while the protonated methanamine anchors to the topoisomerase IIα catalytic domain [2] [10].
Triazole and Heterocyclic Hybrids: Click chemistry-derived 1,2,3-triazolylmethyl derivatives show dual kinase/topoisomerase inhibition. For instance, conjugation with 1,2,4-oxadiazoles yields nanomolar GSK-3β inhibitors (IC₅₀ = 35–280 nM), where the triazole linker hydrogen-bonds to catalytic residue Asp133 while the oxadiazole occupies a contiguous hydrophobic cleft [9].
Table 3: SAR of C2-Methanamine Modifications and Target Affinities
Substituent Type | Representative Group | Target Protein | Key Interaction | Activity Range |
---|---|---|---|---|
Aliphatic Amides | –NHCO(CH₂)₃N(CH₃)₂ | VEGFR-2 | Salt bridge with Asp1046 | IC₅₀: 58–95 nM |
Heteroaryl Anilides | –NHCOC₄H₃O (2-furyl) | Topoisomerase IIα | π-Stacking with dG10/dC16 base pairs | IC₅₀: 0.8–5.2 µM |
Triazole-Linked Oxadiazoles | –CH₂C₂N₃C₃H₂N₂O (1,2,4-oxadiazole) | GSK-3β | H-bond to Asp133, hydrophobic cleft filling | IC₅₀: 35–280 nM |
Piperazinylalkyl | –CH₂CH₂N(CH₂CH₂)₂NCH₃ | α7 nAChR | Cation-π with Trp149 | Kᵢ: 15–220 nM |
Molecular dynamics simulations reveal that linear alkyl spacers (n=2–4) between the methanamine nitrogen and terminal pharmacophores optimize conformational flexibility for deep binding site penetration. Bulky substituents (e.g., triphenylmethyl) reduce activity due to steric clashes, emphasizing the need for balanced hydrophobicity [4] [9].
CAS No.: 53938-08-2
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.: